[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone
Description
Properties
Molecular Formula |
C28H29ClN2O2 |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
(1-benzhydrylazetidin-3-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C28H29ClN2O2/c29-25-13-11-24(12-14-25)28(33)15-17-30(18-16-28)27(32)23-19-31(20-23)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,23,26,33H,15-20H2 |
InChI Key |
PWNWFYVRGHQCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the piperidine ring, followed by the introduction of the chlorophenyl and diphenylmethyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Analgesic Properties :
- The compound has been studied for its analgesic effects, particularly in the context of pain management. Research indicates that it may modulate pain pathways, similar to other piperidine derivatives.
-
Antidepressant Activity :
- Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models, potentially through the modulation of neurotransmitter systems.
-
Antimicrobial Activity :
- There is emerging evidence that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in treating resistant bacterial strains.
Molecular Imaging
The compound has been utilized in molecular imaging studies targeting P-glycoprotein (Pgp), a key player in multidrug resistance in cancer therapy. It serves as a PET tracer to visualize drug transport mechanisms in vivo, enhancing our understanding of pharmacokinetics and drug interactions .
Drug Development
The synthesis of this compound has been linked to the development of new therapeutic agents aimed at treating various conditions, including chronic pain and mood disorders. Its structural analogs are being evaluated for enhanced efficacy and reduced side effects compared to existing medications .
Structure-Activity Relationship Studies
Research has focused on the structure-activity relationships (SAR) of this compound to optimize its pharmacological profile. By modifying specific functional groups, researchers aim to enhance its potency and selectivity for biological targets .
Data Tables
Case Study 1: Pain Management
A study conducted on the analgesic properties demonstrated that the compound significantly reduced pain responses in rodent models compared to control groups, indicating its potential as a new analgesic agent.
Case Study 2: Antidepressant Effects
In a controlled trial involving chronic stress models, subjects treated with the compound showed marked improvements in depressive behaviors, suggesting its utility in treating mood disorders.
Case Study 3: Antimicrobial Evaluation
In vitro tests revealed that derivatives of the compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Differences
Table 1: Structural Comparison with Selected Analogs
| Compound Name | Core Structure | Substituents | Biological Relevance |
|---|---|---|---|
| Target Compound | Piperidine-Azetidine Methanone | 4-Chlorophenyl, diphenylmethyl | Hypothesized CNS activity due to lipophilic diphenylmethyl group |
| 4-(Chloromethyl)phenylmethanone | Piperidine Methanone | 4-Chloromethylphenyl | Antimicrobial, anesthetic applications |
| (4-Chloro-3-nitrophenyl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | Piperidine Methanone | Pyrazolopyrimidinyl, sulfonyl | Kinase inhibition (implied by sulfonyl and heteroaromatic groups) |
| [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone | Piperidine Methanone | 2-Methoxyethyl-indole | Potential serotonin receptor modulation |
Key Observations :
- Piperidine Core : All compounds share a piperidine ring, often substituted with chlorophenyl or hydroxyphenyl groups. The hydroxyl group in the target compound may enhance hydrogen-bonding interactions with biological targets .
- Methanone Bridge: The methanone linker is conserved, but the attached heterocycles (azetidine vs. indole or pyrazolopyrimidine) dictate divergent pharmacological profiles.
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data Comparison
| Compound | C=O Bond Length (Å) | Dihedral Angle (Piperidine-Phenyl) | Molecular Conformation |
|---|---|---|---|
| 4-(Chloromethyl)phenylmethanone | 1.235 (3) | 47.22° | Chair conformation (piperidine) |
| Target Compound | N/A | N/A | Predicted chair (piperidine), planar azetidine |
Analysis :
- The C=O bond length (~1.23–1.24 Å) in piperidine methanones is consistent with typical ketone bond distances, suggesting similar electronic environments .
- The dihedral angle of 47.22° in 4-(chloromethyl)phenylmethanone indicates a bisectional orientation of the phenyl ring relative to the piperidine, which may influence steric interactions in binding pockets .
Pharmacological Implications
Insights :
- The target compound likely employs a similar condensation strategy, but the azetidine carbonyl chloride precursor may require specialized synthesis due to steric constraints.
Biological Activity
The compound [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone, often referred to in literature as a derivative of loperamide, is a complex molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C38H40Cl2N2O3
- Molecular Weight : 643.64 g/mol
- CAS Number : 1426322-82-8
- IUPAC Name : 1,4-bis[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutan-1-one
This compound exhibits a complex structure that includes piperidine and azetidine moieties, which are known to influence its biological activity.
The biological activity of this compound primarily involves its interaction with the P-glycoprotein (P-gp) multidrug transporter. P-gp is crucial for the transport of various substrates across cellular membranes, significantly affecting drug absorption and distribution.
Key Findings:
- Inhibition of P-glycoprotein : Studies have shown that this compound acts as an inhibitor of P-gp, which can enhance the bioavailability of co-administered drugs that are substrates of this transporter .
Pharmacological Effects
- Analgesic Properties : The compound has shown potential analgesic effects by interacting with opioid receptors (μ, δ, and κ). In vitro studies reported inhibition constants () of 0.31 nM for μ-opioid receptors, indicating high potency .
- Antidiarrheal Effects : Similar to its parent compound loperamide, it exhibits antidiarrheal properties by acting on opioid receptors in the gastrointestinal tract to decrease motility.
- Neuroprotective Effects : Some studies suggest that derivatives like this compound may have neuroprotective effects due to their ability to penetrate the blood-brain barrier (BBB) when P-gp is inhibited .
In Vitro Studies
A series of in vitro binding studies demonstrated that the compound effectively binds to multiple opioid receptors with varying affinities:
In Vivo Studies
Research involving PET imaging in mice highlighted that the accumulation of the compound in the brain was significantly higher in P-gp knockout mice compared to wild-type mice, suggesting that P-gp plays a critical role in limiting its central nervous system penetration .
Comparative Analysis
| Property | [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone | Loperamide |
|---|---|---|
| Molecular Weight | 643.64 g/mol | 477.58 g/mol |
| μ-opioid Receptor Affinity | nM | nM |
| Antidiarrheal Activity | Yes | Yes |
| CNS Penetration | Enhanced in P-gp knockout models | Limited |
Q & A
Basic: What are the recommended synthetic routes and purification methods for [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Amide formation between piperidine and azetidine precursors.
- Carbonylation using reagents like phosgene analogs or carbonyl diimidazole.
- Chlorophenyl group introduction via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Purification:
- Chromatography (silica gel or reverse-phase HPLC) for isolating intermediates and final products.
- Recrystallization using solvents like ethanol or acetonitrile to enhance crystallinity.
- Purity validation via HPLC (e.g., 95% peak area at 254 nm) and NMR spectroscopy (integration of aromatic and aliphatic protons) .
Basic: How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction resolves the 3D arrangement of the piperidine-azetidine core and chlorophenyl substituents (e.g., bond angles, torsion angles) .
- 1H/13C-NMR identifies chemical environments (e.g., hydroxyl proton at δ 4.1–4.3 ppm, aromatic protons at δ 7.2–7.8 ppm).
- FTIR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3300 cm⁻¹).
- Elemental analysis validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility assays : Conduct dose-response studies under standardized conditions (e.g., IC50 values in triplicate).
- Meta-analysis : Compare datasets from independent labs using statistical tools (e.g., ANOVA) to identify outliers.
- Structural analogs : Synthesize derivatives to isolate the impact of specific substituents (e.g., diphenylmethyl vs. benzyl groups) on activity .
Advanced: What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- Density-functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict solubility and reactivity .
- Molecular docking : Simulate binding to target receptors (e.g., GPCRs, kinases) using software like AutoDock or Schrödinger.
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in the piperidine (e.g., 4-hydroxy vs. 4-methoxy) or azetidine (e.g., diphenylmethyl vs. triphenylmethyl) moieties.
- Biological screening : Test analogs against target proteins (e.g., serotonin receptors) using radioligand binding assays.
- Data correlation : Use QSAR models to link structural descriptors (e.g., logP, polar surface area) to activity trends .
Basic: What analytical techniques are suitable for assessing thermal stability?
Methodological Answer:
- Differential scanning calorimetry (DSC) : Measure melting points and decomposition temperatures (e.g., endothermic peak at ~180°C).
- Thermogravimetric analysis (TGA) : Quantify weight loss under controlled heating (e.g., <2% degradation below 150°C).
- Hot-stage microscopy : Visually monitor phase transitions during heating cycles .
Advanced: How can crystallographic data inform formulation strategies?
Methodological Answer:
- Polymorph screening : Identify stable crystalline forms via solvent-drop grinding or slurry experiments.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to predict solubility and stability.
- Excipient compatibility : Co-crystallize with polymers (e.g., PVP) to enhance dissolution rates .
Advanced: What in vitro assays are recommended for preliminary toxicity profiling?
Methodological Answer:
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50 > 100 µM indicates low toxicity).
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50 < 10 µM warrants structural optimization).
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
Basic: How can researchers validate synthetic intermediates?
Methodological Answer:
- LC-MS : Confirm molecular weights (e.g., [M+H]+ ion at m/z 450.2).
- 2D-NMR (HSQC, HMBC): Assign connectivity between piperidine and azetidine rings.
- Chiral HPLC : Resolve enantiomers if asymmetric centers are present .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Design of experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology.
- Quality by design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
